molecular formula C9H8FN B115603 2-Fluoro-1-methyl-1H-indole CAS No. 144951-50-8

2-Fluoro-1-methyl-1H-indole

Cat. No. B115603
M. Wt: 149.16 g/mol
InChI Key: DPFWUAYMRGTMAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-Fluoro-1-methyl-1H-indole” is a chemical compound with the molecular formula C9H8FN . It is a derivative of indole, which is a significant heterocyclic system in natural products and drugs .


Synthesis Analysis

The synthesis of indole derivatives, including “2-Fluoro-1-methyl-1H-indole”, often involves a Fischer indolisation–indole N-alkylation sequence . This process is rapid, operationally straightforward, and generally high yielding . It draws upon readily available building blocks such as aryl hydrazines, ketones, and alkyl halides to generate densely substituted indole products .


Molecular Structure Analysis

The molecular structure of “2-Fluoro-1-methyl-1H-indole” is based on the indole scaffold, which is a planar bicyclic molecule where a benzene ring is fused to the 2,3-positions of a pyrrole ring . The presence of a fluorine atom and a methyl group at specific positions on the indole ring differentiates this compound from other indole derivatives .


Chemical Reactions Analysis

Indole derivatives, including “2-Fluoro-1-methyl-1H-indole”, undergo various chemical reactions. For instance, electrophilic fluorination of indole has been achieved using reagents like trifluoromethyl hypofluorite (CF3OF) . Other reactions involve the use of cesium fluoroxysulfate (CsOSO3F, CFS) or Selectfluor .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Fluorine-Containing Indoles : Research has led to the synthesis of new fluorine-containing indoles, which have been characterized using various spectroscopic techniques. These compounds demonstrate significant potential for further exploration in scientific research (Nosova et al., 2019).

  • Catalytic Activity in Organic Synthesis : Indole derivatives have been synthesized via catalytic processes, showcasing the potential of 2-Fluoro-1-methyl-1H-indole in facilitating complex chemical reactions (Rao et al., 2019).

  • Photophysical Studies : Research into the photophysical properties of various indole derivatives, including their interactions with anions, contributes to the understanding of their potential applications in scientific research (Pereira et al., 2010).

Biological and Pharmacological Applications

  • Antitumor Activities : Studies have synthesized indole derivatives and evaluated their antitumor activities, revealing that certain compounds show promising results against various cancer cell lines (Houxing, 2009).

  • Antimicrobial and Antioxidant Activities : Indole derivatives have been evaluated for their antimicrobial and antioxidant properties, highlighting the potential therapeutic applications of these compounds (Sravanthi et al., 2015).

  • HIV-1 Attachment Inhibition : Indole derivatives have been identified as potent inhibitors of HIV-1 attachment, offering new avenues for antiviral drug development (Wang et al., 2003).

  • Selective Serotonin Uptake Inhibition : Research has developed new indole derivatives as potent and selective serotonin uptake inhibitors, showcasing the potential for developing new antidepressants (Malleron et al., 1993).

Advanced Material Research

  • Fluorescence Quenching and Sensing : Studies on the fluorescence quenching in indoles by excited-state proton transfer, and the development of indole-based probes for selective fluoride ion sensing, indicate applications in material science and sensing technologies (Yu et al., 1992), (Shiraishi et al., 2009).

Safety And Hazards

While the specific safety and hazards information for “2-Fluoro-1-methyl-1H-indole” is not available, general safety measures for handling similar chemical compounds include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and providing appropriate exhaust ventilation at places where dust is formed .

Future Directions

Indole derivatives, including “2-Fluoro-1-methyl-1H-indole”, have shown various biologically vital properties, attracting increasing attention in recent years . Future research could focus on exploring novel methods of synthesis and investigating their potential therapeutic applications .

properties

IUPAC Name

2-fluoro-1-methylindole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8FN/c1-11-8-5-3-2-4-7(8)6-9(11)10/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPFWUAYMRGTMAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C=C1F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-1-methyl-1H-indole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Fluoro-1-methyl-1H-indole
Reactant of Route 2
Reactant of Route 2
2-Fluoro-1-methyl-1H-indole
Reactant of Route 3
Reactant of Route 3
2-Fluoro-1-methyl-1H-indole
Reactant of Route 4
Reactant of Route 4
2-Fluoro-1-methyl-1H-indole
Reactant of Route 5
Reactant of Route 5
2-Fluoro-1-methyl-1H-indole
Reactant of Route 6
2-Fluoro-1-methyl-1H-indole

Citations

For This Compound
1
Citations
VM Muzalevskiy, OV Serdyuk… - Fluorine in Heterocyclic …, 2014 - Springer
… Analogous transformation with cesium fluoroxysulfate in the case of more electron rich 1-methyl-2-(trimethylstannyl)-1H-indole 24 leads to 2-fluoro-1-methyl-1H-indole 25 in lower yield […
Number of citations: 5 link.springer.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.